molecular formula C24H33NO2 B3940511 N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine

N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine

Cat. No.: B3940511
M. Wt: 367.5 g/mol
InChI Key: YWTIARYUAOPLGM-UHFFFAOYSA-N
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Description

N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine is an organic compound that belongs to the class of amines. This compound features a complex structure with multiple functional groups, including a benzyl group, a tetrahydropyran ring, and a methoxyphenyl group. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrahydropyran Ring: Starting from a suitable precursor, such as a diol, the tetrahydropyran ring can be formed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions to attach the methoxy group to the phenyl ring.

    Formation of the Propan-1-amine Backbone: The propan-1-amine backbone can be constructed through a series of reactions, including alkylation and amination.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halides, acids, bases

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-(4-methoxyphenyl)propan-1-amine: Lacks the tetrahydropyran ring.

    N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propan-1-amine: Lacks the methoxyphenyl group.

    3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine: Lacks the benzyl group.

Uniqueness

N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-benzyl-3-(2,2-dimethyloxan-4-yl)-3-(4-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2/c1-24(2)17-21(14-16-27-24)23(20-9-11-22(26-3)12-10-20)13-15-25-18-19-7-5-4-6-8-19/h4-12,21,23,25H,13-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTIARYUAOPLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CCNCC2=CC=CC=C2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine
Reactant of Route 3
N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine
Reactant of Route 4
N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine
Reactant of Route 5
N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine
Reactant of Route 6
N-benzyl-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methoxyphenyl)propan-1-amine

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